4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)-1,3-dioxolan-2-one
CAS No.: 501014-47-7
Cat. No.: VC3817735
Molecular Formula: C11H19BO5
Molecular Weight: 242.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 501014-47-7 |
|---|---|
| Molecular Formula | C11H19BO5 |
| Molecular Weight | 242.08 g/mol |
| IUPAC Name | 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]-1,3-dioxolan-2-one |
| Standard InChI | InChI=1S/C11H19BO5/c1-10(2)11(3,4)17-12(16-10)6-5-8-7-14-9(13)15-8/h8H,5-7H2,1-4H3 |
| Standard InChI Key | KPNGGVXATZKWPV-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)CCC2COC(=O)O2 |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)CCC2COC(=O)O2 |
Introduction
The compound 4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)-1,3-dioxolan-2-one is a boronic ester derivative with significant applications in synthetic organic chemistry. It is primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This compound's structural features and reactivity make it a valuable building block in pharmaceutical and material science.
Chemical Identification
| Property | Details |
|---|---|
| IUPAC Name | 4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)-1,3-dioxolan-2-one |
| Molecular Formula | C11H19BO4 |
| Molecular Weight | 226.08 g/mol |
| Structure | Contains a dioxaborolane ring and a dioxolane moiety connected by an ethyl chain |
| CAS Number | Not explicitly found in current datasets |
Structural Features
The compound is characterized by:
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Dioxaborolane Ring: A boronic ester functional group with high stability and reactivity.
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Dioxolane Ring: A cyclic carbonate that contributes to the compound's rigidity and polarity.
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Ethyl Linker: Provides flexibility and spatial separation between the two functional groups.
These features make it suitable for coupling reactions and as an intermediate in complex organic syntheses.
Synthetic Chemistry
The compound is widely used in Suzuki-Miyaura coupling reactions due to the boronic ester group. This reaction enables the formation of biaryl compounds crucial in pharmaceuticals and agrochemicals.
Material Science
Its structural properties make it a candidate for designing advanced materials such as polymers and catalysts.
Pharmaceutical Research
Boronic esters are explored for their potential in drug development due to their ability to interact with biological targets selectively.
Synthesis
The synthesis of this compound typically involves:
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Formation of Dioxaborolane: Reacting pinacol with boronic acid derivatives.
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Coupling with Ethyl Dioxolane: Using alkylation or esterification methods under controlled conditions.
The reaction conditions often require mild bases and solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Research Findings
Studies highlight the compound's utility as a precursor for synthesizing heterocyclic compounds and its role in forming stable intermediates during catalytic reactions.
Example:
In one study on boronic esters, compounds structurally similar to this were shown to enhance reaction efficiency in Suzuki coupling by reducing side-product formation.
Safety and Handling
While specific data for this compound are unavailable, general precautions for boronic esters include:
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Avoiding exposure to moisture to prevent hydrolysis.
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Using proper ventilation when handling due to potential volatility.
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Storing at low temperatures to maintain stability.
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